Flunoprost

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

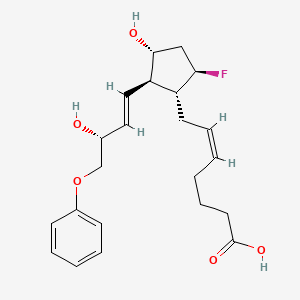

氟诺孕酮是一种由拜耳公司最初开发的合成前列腺素类似物。它是一种小分子药物,化学式为C({22})H({29})FO({5}). 氟诺孕酮主要研究其在治疗耳鼻喉科和呼吸系统疾病(如鼻塞)方面的潜在治疗应用 {_svg_1}.

准备方法

合成路线和反应条件

氟诺孕酮的合成涉及多个步骤,从易得的前体开始。关键步骤通常包括:

核心结构的形成: 氟诺孕酮的核心结构通过一系列缩合和环化反应合成。

官能团修饰: 通过选择性反应引入羟基、羧基和氟原子等官能团。

最终组装: 最终产物通过在特定条件下将核心结构与侧链偶联获得,通常涉及催化剂和受控温度。

工业生产方法

氟诺孕酮的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

间歇式加工: 利用大型反应器分批进行反应。

连续流动化学: 实施连续流动系统以提高效率和产率。

纯化: 采用结晶、蒸馏和色谱等技术纯化最终产品。

化学反应分析

反应类型

氟诺孕酮经历各种化学反应,包括:

氧化: 羟基转化为羰基。

还原: 羰基还原为羟基。

取代: 用氟或其他取代基取代氢原子。

常用试剂和条件

氧化剂: 高锰酸钾、三氧化铬。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 氟化试剂如二乙基氨基硫三氟化物(DAST)。

主要形成的产物

氧化产物: 酮和醛。

还原产物: 醇。

取代产物: 氟化衍生物。

科学研究应用

Therapeutic Applications

1.1 Glaucoma Treatment

Flunoprost is primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. By activating FP receptors in the eye, it enhances the outflow of aqueous humor, thereby reducing intraocular pressure (IOP). This mechanism is similar to other FP receptor agonists like latanoprost and bimatoprost, which are currently approved for clinical use in managing glaucoma .

1.2 Hair Growth Stimulation

this compound has been investigated for its potential to promote hair growth. Animal studies have demonstrated that FP receptor activation can lead to increased hair density and length, particularly in cases of androgenetic alopecia. A notable study involved the application of latanoprost (an FP agonist) on male subjects, resulting in significant improvements in scalp hair density after 24 weeks .

1.3 Reproductive Health

In veterinary medicine, this compound is utilized to synchronize estrus cycles in livestock and induce parturition. Its action on FP receptors facilitates the regression of the corpus luteum, which is critical for regulating reproductive cycles in many species .

1.4 Skin Pigmentation Disorders

Recent studies have explored this compound's role in treating skin pigmentation disorders such as vitiligo and hypopigmented scars. In preliminary trials, patients treated with latanoprost showed varying degrees of repigmentation of vitiligo lesions . Additionally, bimatoprost has been used alongside laser therapy to improve hypopigmented scars .

Case Studies and Research Findings

作用机制

氟诺孕酮通过模拟天然前列腺素的作用发挥其作用。它与细胞表面特定的前列腺素受体结合,触发一系列细胞内事件。 这些事件包括激活调节炎症、平滑肌收缩和其他生理过程的信号通路 .

相似化合物的比较

类似化合物

依洛前列素: 另一种用于治疗肺动脉高血压的前列腺素类似物。

尼洛前列素: 研究其对血小板活化因子诱导休克的保护作用。

纳多尔: 研究其在移植模型中延长同种异体移植存活率的能力。

氟诺孕酮的独特性

氟诺孕酮由于其特定的结构修饰而具有独特之处,赋予其独特的药理特性。 与其他一些前列腺素类似物不同,氟诺孕酮在延长远端同种异体移植存活率和影响血栓烷水平方面显示出特殊的疗效 .

如果您还有其他问题或需要更多详细信息,请随时询问!

生物活性

Flunoprost is a synthetic prostaglandin analog known for its diverse biological activities, particularly in veterinary medicine. This article explores its mechanisms of action, pharmacological effects, and clinical applications, supported by research findings and case studies.

Overview of this compound

This compound is primarily used for its effects on the reproductive system in animals, especially in cattle and horses. It mimics the action of naturally occurring prostaglandins, which are lipid compounds involved in various physiological processes. The compound is known to induce luteolysis, thereby affecting the estrous cycle and facilitating reproductive management.

This compound exerts its biological effects through the following mechanisms:

- Luteolysis Induction : this compound promotes the regression of the corpus luteum, leading to a decrease in progesterone levels. This action is crucial for synchronizing estrus in livestock.

- Smooth Muscle Contraction : It causes contraction of smooth muscles in the uterus, which can aid in expelling retained placentas or facilitating parturition.

- Vasodilation : this compound may induce vasodilation, improving blood flow to reproductive organs.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

| Effect | Description |

|---|---|

| Luteolytic Activity | Induces regression of the corpus luteum, facilitating estrus synchronization. |

| Uterine Contraction | Enhances uterine contractions during parturition or in cases of retained placenta. |

| Anti-inflammatory Properties | Exhibits anti-inflammatory effects, potentially beneficial in various conditions. |

| Vasodilation | Improves blood flow to reproductive organs, enhancing fertility outcomes. |

Research Findings

Recent studies have highlighted the efficacy and safety profile of this compound:

- Estrus Synchronization : A study demonstrated that this compound effectively synchronized estrus in beef cattle, resulting in improved conception rates compared to controls .

- Parturition Assistance : In equine medicine, this compound has been shown to facilitate parturition by promoting uterine contractions and reducing the incidence of retained placenta .

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation markers in cases of endometritis in mares, suggesting its potential therapeutic role beyond reproductive applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Cattle Reproductive Management : In a herd management program, administering this compound led to a 30% increase in conception rates over a breeding season compared to traditional methods .

- Equine Parturition : A case study involving a mare with delayed parturition showed that administration of this compound resulted in successful delivery within hours, with no adverse effects noted on the foal's health .

属性

CAS 编号 |

86348-98-3 |

|---|---|

分子式 |

C22H29FO5 |

分子量 |

392.5 g/mol |

IUPAC 名称 |

(Z)-7-[(1R,2R,3R,5R)-5-fluoro-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H29FO5/c23-20-14-21(25)19(18(20)10-6-1-2-7-11-22(26)27)13-12-16(24)15-28-17-8-4-3-5-9-17/h1,3-6,8-9,12-13,16,18-21,24-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20-,21-/m1/s1 |

InChI 键 |

KDVWQPQZDKHFOC-PTRXCMEYSA-N |

SMILES |

C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |

手性 SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]1F)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O |

规范 SMILES |

C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。